Product packaging for 9-Methoxystrobilurin E(Cat. No.:)

9-Methoxystrobilurin E

Cat. No.: B1250864
M. Wt: 486.6 g/mol
InChI Key: JKVRZMBIOMAYJR-UYJGJULHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Methoxystrobilurin E is a natural product belonging to the larger strobilurin family of fungicides, which are characterized by a key β-methoxyacrylate group that serves as the active pharmacophore . This compound is produced naturally by basidiomycete fungi in the genus Favolaschia . Like other strobilurins, its primary mechanism of action is the inhibition of mitochondrial respiration. It acts by binding to the quinol oxidation (Qo) site of cytochrome b, thereby blocking electron transfer between cytochrome b and cytochrome c1 . This disruption halts cellular energy production, specifically the synthesis of adenosine triphosphate (ATP), leading to the death of target fungal cells . Strobilurin compounds, in general, demonstrate broad-spectrum, rapid, and highly efficient germicidal activities . The 9-methoxystrobilurin class, which includes close derivatives of this compound, has also shown significant bioactivity beyond fungicidal effects, with recent studies highlighting potent antimalarial properties against Plasmodium falciparum . This expanding scope of biological investigation makes this compound a valuable compound for researchers exploring novel modes of action for antimicrobial and antiparasitic agents. This product is intended for laboratory research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H34O8 B1250864 9-Methoxystrobilurin E

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H34O8

Molecular Weight

486.6 g/mol

IUPAC Name

methyl (2E,3E,5E)-6-[5,5-dimethyl-2-(2-methylprop-1-enyl)spiro[1,3-dioxolane-4,3'-2H-1,4-benzodioxine]-6'-yl]-4-methoxy-2-(methoxymethylidene)-3-methylhexa-3,5-dienoate

InChI

InChI=1S/C27H34O8/c1-17(2)13-24-34-26(4,5)27(35-24)16-32-22-12-10-19(14-23(22)33-27)9-11-21(30-7)18(3)20(15-29-6)25(28)31-8/h9-15,24H,16H2,1-8H3/b11-9+,20-15+,21-18+

InChI Key

JKVRZMBIOMAYJR-UYJGJULHSA-N

Isomeric SMILES

CC(=CC1OC(C2(O1)COC3=C(O2)C=C(C=C3)/C=C/C(=C(/C)\C(=C/OC)\C(=O)OC)/OC)(C)C)C

Canonical SMILES

CC(=CC1OC(C2(O1)COC3=C(O2)C=C(C=C3)C=CC(=C(C)C(=COC)C(=O)OC)OC)(C)C)C

Synonyms

9-methoxystrobilurin E

Origin of Product

United States

Isolation, Elucidation, and Natural Occurrence of 9 Methoxystrobilurin E

Fungal Origin and Mycology of Producing Organisms

9-Methoxystrobilurin E is a secondary metabolite produced by fungi, primarily belonging to the genus Favolaschia within the family Mycenaceae. scribd.commedwinpublishers.com These fungi are a part of the Basidiomycota phylum, which includes many familiar mushroom-forming species. scribd.com The production of this compound and related strobilurin compounds has been identified in several distinct Favolaschia species.

Initial discovery and isolation of this compound were reported from submerged liquid cultures of Favolaschia pustulosa. researchgate.net Subsequent research has identified other Favolaschia species as producers. For instance, investigations into the cultures of Favolaschia sp. BCC 18686 and a closely related organism, Favolaschia calocera BCC 36684, led to the isolation of a variety of polyketide metabolites, including 9-methoxystrobilurins. medwinpublishers.comdavidmoore.org.ukacs.orgnih.gov More recently, Favolaschia minutissima has also been identified as a source of novel 9-methoxystrobilurin derivatives. smolecule.comresearchgate.netresearchgate.net

The genus Favolaschia is characterized by its distinctive, often brightly colored, fan-shaped or bat-shaped fruiting bodies with prominent pores on the underside. medwinpublishers.com Commonly known as the orange pore fungus, these organisms play a role as saprotrophs in their ecosystems. scribd.commedwinpublishers.com

Table 1: Fungal Sources of this compound and Related Compounds

Fungal SpeciesCompound(s) IsolatedReference(s)
Favolaschia pustulosaThis compound, 9-Methoxystrobilurin L researchgate.net
Favolaschia sp. BCC 186869-Methoxystrobilurin derivatives, Oudemansins, Favolasins medwinpublishers.comdavidmoore.org.ukacs.orgnih.gov
Favolaschia calocera BCC 366849-Oxostrobilurin E, Favolasin E, other β-methoxyacrylate derivatives davidmoore.org.ukacs.orgnih.govresearchgate.net
Favolaschia minutissima9-Methoxystrobilurins R and S, Favodehyde E researchgate.netresearchgate.net

Methodologies for Natural Product Isolation and Purification

The isolation of this compound from its fungal producers is a multi-step process that begins with cultivation of the organism, typically in a nutrient-rich liquid medium. This method, known as submerged liquid culture, encourages the growth of the fungal mycelium and the production of secondary metabolites. researchgate.net

Following fermentation, the culture broth and mycelia are separated. The target compounds are then extracted from both the liquid and solid fractions, often using organic solvents. The resulting crude extract contains a complex mixture of various metabolites.

To isolate this compound from this mixture, a process of bioactivity-guided purification is often employed. acs.org This involves the use of various chromatographic techniques to separate the compounds based on their physical and chemical properties. While specific details can vary, this process generally includes:

Initial fractionation: The crude extract is subjected to preliminary separation, for example, by partitioning between different immiscible solvents.

Column chromatography: The fractions are then further purified using techniques such as size-exclusion and anion-exchange chromatography. High-performance liquid chromatography (HPLC) is a key tool for the final purification of the compound.

The structure of the isolated this compound is then elucidated using spectroscopic methods, including two-dimensional nuclear magnetic resonance (2D NMR) experiments and mass spectrometry, which provide detailed information about the molecule's atomic composition and connectivity. researchgate.netcanterbury.ac.nz

Biogeographical Distribution and Ecological Niche of Producer Strains

The fungal genus Favolaschia has a wide global distribution, with a preference for tropical and subtropical climates. Species are commonly found in regions of Southeast Asia, the Caribbean, Africa, and Oceania. The producing strains of this compound that have been studied, such as those from the BIOTEC Culture Collection (BCC) in Thailand, highlight a Southeast Asian origin for these particular organisms. nih.gov

Ecologically, Favolaschia species are saprotrophic, meaning they obtain nutrients by decomposing dead organic material. scribd.commedwinpublishers.com They are typically found growing on decaying wood and leaf litter in forest environments. In this role, they are significant contributors to nutrient cycling within their ecosystems.

Some species, such as Favolaschia calocera, are considered invasive in certain regions. scribd.commedwinpublishers.com They can colonize habitats disturbed by human activity, particularly along transportation routes. scribd.commedwinpublishers.com The production of antifungal compounds like strobilurins may provide these fungi with a competitive advantage, allowing them to outcompete other fungi for resources on the same substrate. davidmoore.org.uk This suggests that this compound and related compounds play a crucial role in the ecological success of their producing organisms. davidmoore.org.uk

Biosynthetic Pathways and Genetic Regulation of 9 Methoxystrobilurin E Production

Precursor Identification and Elucidation of Early Biosynthetic Stages

The biosynthesis of strobilurins initiates with an uncommon starter unit for fungal polyketide synthesis: benzoyl-CoA. phys.orgrsc.org Isotopic labeling studies have confirmed that this benzoate (B1203000) starter unit is derived from the amino acid L-phenylalanine via cinnamic acid. nih.govresearchgate.net Phenylalanine is first converted to cinnamic acid, which is then degraded to benzoate. nih.gov This benzoyl-CoA molecule primes a highly reducing polyketide synthase (PKS) for chain extension. phys.orgrsc.org

The polyketide chain is assembled through three successive Claisen-type condensation reactions with malonyl-CoA, accompanied by a C-methylation step using S-adenosyl methionine (SAM) as the methyl donor. researchgate.netnih.gov This process results in the formation of a linear tetraketide intermediate, prestrobilurin A. nih.govrsc.org The identification of prestrobilurin A as the first enzyme-free intermediate was a significant step in understanding the strobilurin biosynthetic pathway. nih.gov

Enzymatic Steps and Gene Clusters Involved in Core Structure Formation

The genetic blueprint for strobilurin biosynthesis is located within a biosynthetic gene cluster (BGC). phys.orgnih.gov This cluster contains all the genes encoding the necessary enzymes for the production of these compounds. phys.org A key enzyme in this cluster is a highly reducing polyketide synthase (PKS), often designated as StPKS1, which is responsible for the iterative synthesis of the polyketide chain from the benzoyl-CoA starter unit. rsc.orgresearchgate.net This Type I PKS is characterized by its multi-domain structure and is responsible for the three rounds of chain extension and β-processing. nih.gov

Following the formation of the polyketide chain, a critical and unusual rearrangement occurs to form the β-methoxyacrylate toxophore, a structural moiety essential for the antifungal activity of strobilurins. phys.orgspringernature.comwiley.com This key oxidative rearrangement is catalyzed by a flavin-dependent (FAD-dependent) oxygenase, encoded by the str9 gene. nih.govresearchgate.net This enzyme facilitates a Meinwald-type rearrangement of an epoxide intermediate, leading to the formation of the characteristic toxophore. phys.orgnih.gov

Late-Stage Modifications and Methoxylation Pathways

The final steps in the biosynthesis of strobilurins involve O-methylation reactions. nih.govresearchgate.net Two distinct O-methyltransferase (O-MeT) enzymes, encoded by genes within the strobilurin BGC, are responsible for these modifications. rsc.orgvulcanchem.com In the biosynthesis of strobilurin A, these enzymes are designated as Str2 and Str3. rsc.org

Research has shown that these methylation steps are regiospecific. rsc.org Str2 selectively catalyzes the methylation of the carboxyl group of the precursor molecule. rsc.org Subsequently, Str3 catalyzes the transfer of a methyl group to the enol group, completing the formation of the β-methoxyacrylate moiety. rsc.org For 9-Methoxystrobilurin E, an additional hydroxylation and subsequent methoxylation at the C9 position of the aromatic ring must occur, although the specific enzymes catalyzing these steps for this particular analogue are not as extensively characterized as those for strobilurin A. However, the presence of various strobilurin analogues with different substitutions on the aromatic ring suggests the involvement of tailoring enzymes capable of such modifications. researchgate.net

Genetic and Environmental Regulation of Biosynthesis

The production of strobilurins is subject to genetic and environmental regulation. The expression of the genes within the strobilurin BGC is tightly controlled. nih.govtandfonline.com Fungi producing these compounds have developed self-resistance mechanisms to avoid the toxic effects of their own metabolites. researchgate.net

Environmental factors can also influence the production of strobilurins. For example, the composition of the growth medium can affect the yield of these secondary metabolites. davidmoore.org.uk The presence of certain nutrients or stressors in the environment can trigger the expression of the biosynthetic genes, leading to an increase or decrease in strobilurin production. nih.govfrontiersin.org While the specific regulatory networks governing this compound biosynthesis are not fully elucidated, the general principles of secondary metabolite regulation in fungi are expected to apply.

Heterologous Expression and Metabolic Engineering Approaches for Biosynthetic Pathway Reconstruction

The study of the strobilurin biosynthetic pathway has been greatly facilitated by heterologous expression and metabolic engineering techniques. springernature.comuni-hannover.de The entire strobilurin BGC has been successfully expressed in a host organism, Aspergillus oryzae, which does not naturally produce these compounds. nih.govspringernature.com This approach has allowed for the functional characterization of the individual genes and enzymes involved in the pathway. phys.orgresearchgate.net

By expressing different combinations of the strobilurin genes in A. oryzae, researchers have been able to reconstruct the biosynthetic pathway and isolate and identify key intermediates. researchgate.netspringernature.com For instance, the expression of stpks1 in A. oryzae supplemented with a benzoyl-CoA analogue led to the production of prestrobilurin A. nih.gov The subsequent addition of the str9 gene resulted in the formation of the rearranged core structure. researchgate.net These metabolic engineering approaches not only provide a deeper understanding of the biosynthetic machinery but also open up possibilities for the engineered biosynthesis of novel strobilurin analogues with potentially improved properties. phys.org

Molecular Mechanisms of Action of 9 Methoxystrobilurin E

Inhibition of Mitochondrial Respiration: Cytochrome bc1 Complex (Complex III) Targeting

9-Methoxystrobilurin E, like other strobilurin analogues, primarily exerts its biological effects by inhibiting mitochondrial respiration. researchgate.netvulcanchem.com This action is specifically targeted at the cytochrome bc1 complex, also known as Complex III, a critical component of the electron transport chain in mitochondria. plos.org The cytochrome bc1 complex is responsible for catalyzing the transfer of electrons from ubiquinol (B23937) to cytochrome c, a process coupled with the translocation of protons across the inner mitochondrial membrane. plos.org This contributes to the proton motive force essential for ATP synthesis. plos.org By blocking the function of the cytochrome bc1 complex, this compound effectively disrupts the production of ATP, leading to cellular energy depletion and ultimately cell death.

The inhibitory action of strobilurins, including this compound, occurs at the quinol oxidation (Qo) site of cytochrome b, which is one of the essential subunits of the cytochrome bc1 complex. researchgate.netvulcanchem.com This binding event blocks the electron transfer between cytochrome b and cytochrome c1, thereby halting the respiratory process. vulcanchem.com The β-methoxyacrylate (MOA) pharmacophore is a key structural feature of strobilurins responsible for this inhibitory activity. researchgate.netvulcanchem.com

Research on related compounds, such as 9-methoxystrobilurin G, has provided further evidence for this mechanism. Studies have shown that resistance to these compounds is associated with missense mutations in the cytochrome b (CYTB) gene, specifically at the quinol oxidation site. rsc.orgmalariaworld.org Furthermore, direct inhibition of the enzymatic activity of the cytochrome bc1 complex has been confirmed through in vitro assays. rsc.orgmalariaworld.org

Specific Binding Sites and Allosteric Modulation within the Cytochrome bc1 Complex

The specific binding site for this compound within the cytochrome bc1 complex is the Qo site on the cytochrome b subunit. researchgate.netvulcanchem.com This site is also the target for other strobilurin fungicides. semanticscholar.org The binding of this compound to the Qo site prevents the binding of the natural substrate, ubiquinol, thereby inhibiting the electron transfer process. nih.gov

The cytochrome bc1 complex is a dimeric enzyme, and each monomer contains three catalytic subunits: cytochrome b, cytochrome c1, and the Rieske iron-sulfur protein (ISP). plos.orgmdpi.com The cytochrome b subunit contains two distinct quinone-binding sites: the Qo site (ubiquinol oxidation) and the Qi site (ubiquinone reduction). plos.orgsemanticscholar.org Strobilurins, including this compound, are classified as Qo inhibitors (QoIs). researchgate.net

The binding of inhibitors to the Qo site can induce conformational changes in the complex. For instance, the binding of some inhibitors affects the position of the Rieske ISP, which is a mobile domain that shuttles electrons to cytochrome c1. mdpi.com While specific studies on the allosteric modulation induced by this compound are not detailed in the provided results, the general mechanism of Qo inhibitors involves competitive displacement of ubiquinol and disruption of the electron transfer pathway. The interaction of the β-methoxyacrylate toxophore with the Qo site is crucial for this inhibition. vulcanchem.com

Downstream Cellular and Biochemical Effects of Mitochondrial Dysfunction

The inhibition of the cytochrome bc1 complex by this compound triggers a cascade of downstream cellular and biochemical events stemming from mitochondrial dysfunction. The primary consequence is the disruption of the electron transport chain, which leads to a rapid decrease in the mitochondrial membrane potential. semanticscholar.org This collapse of the membrane potential halts the synthesis of ATP, the cell's main energy currency.

The energy deficit resulting from ATP depletion affects numerous cellular processes that are vital for cell survival, growth, and proliferation. This ultimately leads to cell death. In pathogenic fungi, this manifests as potent antifungal activity. acs.org Similarly, in the malaria parasite Plasmodium falciparum, the disruption of mitochondrial function is a key aspect of the antimalarial activity of 9-methoxystrobilurin derivatives. rsc.orgacs.orgnih.gov

Comparative Mechanistic Analysis with Other Strobilurin Analogues

The mechanism of action of this compound is consistent with that of other strobilurin analogues. vulcanchem.com All strobilurins possess the characteristic β-methoxyacrylate (MOA) pharmacophore, which is essential for their binding to the Qo site of the cytochrome bc1 complex and subsequent inhibition of mitochondrial respiration. researchgate.netvulcanchem.com This shared mechanism is the basis for their broad-spectrum antifungal activity. mdpi.com

While the core mechanism is conserved, variations in the chemical structure of different strobilurin analogues can influence their potency, spectrum of activity, and physicochemical properties. For instance, the aromatic substructure in 9-methoxystrobilurin derivatives has been shown to have a remarkable influence on their antifungal activity. jst.go.jp Synthetic analogues like azoxystrobin (B1666510), trifloxystrobin, and others were developed based on the natural strobilurin scaffold to improve stability and activity. researchgate.netvulcanchem.commdpi.com

The table below presents a comparative overview of the inhibitory activity of this compound and other related strobilurin compounds against the K1 strain of Plasmodium falciparum.

CompoundIC50 (μM) against P. falciparum K1
This compound0.14 acs.org
9-Methoxystrobilurin G0.061 acs.org
9-Methoxystrobilurin K0.089 acs.org
9-Methoxystrobilurin R0.12 nih.gov
9-Methoxystrobilurin S0.21 nih.gov
9-Methoxystrobilurin P (semisynthetic)0.086 researchgate.net

This table is interactive. Click on the headers to sort the data.

Resistance to strobilurin fungicides, including analogues of this compound, is often associated with a specific mutation in the cytochrome b gene, leading to the G143A amino acid substitution. semanticscholar.org This highlights the highly specific and conserved nature of the target site among this class of compounds.

Investigation of Alternative or Complementary Biological Targets

The primary and well-established biological target of this compound and other strobilurins is the cytochrome bc1 complex. researchgate.netvulcanchem.com However, research into related compounds suggests the possibility of interactions with other cellular components, although these are not considered the primary mechanism of action.

For example, in a chemoproteomic study of a photoactivatable derivative of 9-methoxystrobilurin G, three components of mitochondrial complex III (QCR7, QCR9, and COX15) were specifically enriched, which is consistent with the targeting of cytochrome b and complex III function. rsc.orgmalariaworld.org While this confirms the primary target, it also reveals a broader interaction with the complex.

It is important to note that the high efficacy of strobilurins is directly linked to their potent inhibition of mitochondrial respiration. While some compounds may exhibit other biological activities, the inhibition of the cytochrome bc1 complex remains the central mechanism responsible for their fungicidal and antimalarial effects. There is no strong evidence to suggest that this compound has clinically relevant alternative or complementary biological targets that contribute significantly to its primary mode of action.

Structure Activity Relationship Sar Studies and Rational Design of Analogues

Systematic Modification of the 9-Methoxystrobilurin E Scaffold

The core structure of this compound and its relatives has been the subject of extensive synthetic modification to probe the determinants of biological activity. The strobilurin scaffold is characterized by the essential (E)-β-methoxyacrylate toxophore, which is fundamental to its mechanism of action as a mitochondrial respiration inhibitor. mdpi.comresearchgate.net Research has focused on altering other parts of the molecule, primarily the aromatic substructure and the associated side chains.

Key modifications have included:

Variation of the Aromatic Ring System: Scientists have synthesized a range of 9-methoxystrobilurin-type β-methoxyacrylate antibiotics (MOSBs) featuring diverse aromatic substructures. nih.govresearchgate.net This includes the replacement of the 1,4-benzodioxan ring found in strobilurin E with other systems, such as the 1,5-benzodioxepin structure. nih.govdoi.org For instance, the total synthesis of 9-methoxystrobilurin L was initially attempted based on a proposed 1,4-benzodioxan structure but was later confirmed to possess a 1,5-benzodioxepin ring, similar to 9-methoxystrobilurin K. researchgate.netnih.gov

Modification of Side Chains: The geometry and nature of the side chain attached to the aromatic ring have been shown to be highly influential. doi.org Studies comparing strobilurin E, which has a 1,4-benzodioxan structure, with synthesized analogues have revealed that the geometry of the hindered ether-type side chain on the benzodioxan ring significantly impacts biological activity. doi.org

Introduction of Different Functional Groups: To create novel fungicides and overcome resistance, the methoxyacrylate pharmacophore has been incorporated into different molecular backbones. mdpi.com For example, new butenolide compounds containing the methoxyacrylate scaffold have been designed and synthesized to explore new chemical space. dntb.gov.ua Another strategy involves combining the strobilurin pharmacophore with other known active moieties, such as the 1,2,4-triazole (B32235) unit, to create hybrid compounds with potentially enhanced biological activities. lew.ro

These systematic modifications are crucial for mapping the chemical space around the 9-methoxystrobilurin pharmacophore and optimizing its properties.

Correlation of Structural Motifs with Biological Activity in Model Systems

The biological activity of this compound and its analogues is directly correlated with specific structural motifs, a relationship that has been extensively studied in antifungal and antimalarial assays.

Antimalarial Activity: The (E)-β-methoxyacrylate pharmacophore is a key structural feature for the antimalarial properties of this class of compounds. researchgate.net Research on polyketides from Favolaschia species has demonstrated potent activity against the multidrug-resistant K1 strain of Plasmodium falciparum. researchgate.netacs.org SAR studies indicate that the substitution pattern on the aromatic ring and the nature of the side chain are critical. 9-Methoxystrobilurin G, K, and E all show potent antimalarial activity, with subtle structural differences leading to variations in potency. researchgate.netnih.gov Specifically, the presence and position of methoxy (B1213986) groups on the strobilurin core influence the activity.

Table 1: Antimalarial Activity of 9-Methoxystrobilurin Analogues against P. falciparum (K1 strain)

CompoundIC₅₀ (µM)Source(s)
This compound0.14 researchgate.netacs.orgnih.gov
9-Methoxystrobilurin G0.061 researchgate.netacs.orgnih.gov
9-Methoxystrobilurin K0.089 researchgate.netacs.orgnih.gov
9-Methoxystrobilurin P0.086 researchgate.netresearchgate.net

Antifungal Activity: The antifungal activity of 9-methoxystrobilurin analogues is highly dependent on their aromatic substructures. nih.govresearchgate.net The core (E)-β-methoxyacrylate group acts as the toxophore by inhibiting mitochondrial respiration at the cytochrome bc1 complex. researchgate.netjst.go.jp Studies have shown that modifying the aromatic part of the molecule can significantly alter its antifungal spectrum and potency. nih.gov For example, the synthesis of various MOSBs revealed that the nature of the aromatic ring is a primary determinant of antifungal efficacy. nih.govresearchgate.net Furthermore, the geometry of the side chain on the aromatic ring is crucial; compounds with a 1,4-benzodioxan structure, like strobilurin E, show strong activity, but this is contingent on the specific side chain conformation. doi.org The introduction of steric hindrance at the ortho-position of the benzene (B151609) ring in some methoxyacrylate derivatives has been shown to significantly improve antifungal activity against certain pathogens like Sclerotinia sclerotiorum. mdpi.com

Table 2: Antifungal Activity of Selected Strobilurin Analogues

Compound/AnalogueKey Structural FeatureObservation on Antifungal ActivitySource(s)
Strobilurin E1,4-Benzodioxan structureStrong antifungal activity. doi.org
Synthesized 9-Methoxystrobilurin L (1,4-benzodioxan form)1,4-Benzodioxan structureLess active than 9-Methoxystrobilurin K, indicating the side chain geometry is critical. doi.orgnih.gov
9-Methoxystrobilurin K1,5-Benzodioxepin structurePotent antifungal activity. nih.govdoi.org
Butenolide-Methoxyacrylate HybridsMethoxyacrylate scaffold on a butenolide coreIntroduction of the methoxyacrylate scaffold improved activity against S. sclerotiorum. mdpi.comdntb.gov.ua

In Silico Modeling and Molecular Docking Studies of Compound-Target Interactions

To visualize and understand how this compound and its analogues interact with their molecular target, researchers employ computational methods like in silico modeling and molecular docking. The primary target for strobilurins is the quinol oxidation (Qo) site of the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain. researchgate.net

Molecular docking studies are used to predict the binding pose and affinity of these inhibitors within the Qo site. dntb.gov.uanih.gov Using programs such as AutoDock Vina, researchers can model the interactions between the ligand (the strobilurin analogue) and the amino acid residues of the target protein. nih.gov These studies have confirmed that the methoxyacrylate scaffold is essential for anchoring the molecule within the binding pocket. dntb.gov.ua The models show how the aromatic portion and the side chain of the strobilurin molecule occupy specific sub-pockets, forming key interactions (e.g., hydrogen bonds, hydrophobic interactions) that determine binding affinity and inhibitory potency. For example, docking studies on novel strobilurin derivatives have helped rationalize their biological activity and guide further structural optimization for improved fungicidal properties. dntb.gov.uanih.gov

Exploration of Stereochemical Influences on Activity

Stereochemistry plays a pivotal role in the biological activity of many natural products, and the 9-methoxystrobilurin family is no exception. The specific three-dimensional arrangement of atoms can dramatically affect how a molecule fits into its target binding site.

A crucial finding in this area was the determination of the absolute configuration of the isoprene-derived moiety of this compound as 2'R, 6'S. researchgate.net This specific stereochemistry is correlated with its potent antimalarial activity. The importance of stereochemistry was further underscored during synthetic studies of related compounds. For example, the total synthesis of both enantiomers of the originally proposed 1,4-benzodioxan structure for 9-methoxystrobilurin L was achieved. doi.orgnih.gov When their antifungal activities were tested, both synthesized enantiomers were found to be less effective than the natural, stereochemically distinct 9-methoxystrobilurin K. doi.orgnih.gov This result highlights that the precise stereochemical configuration of the side chain moiety is a critical factor influencing the biological activity of these compounds. doi.org

Development of Novel Chemical Entities Based on the this compound Pharmacophore

The pharmacophore of this compound—principally the (E)-β-methoxyacrylate group attached to a substituted aromatic system—has served as a valuable template for the development of novel chemical entities with potential therapeutic or agricultural applications.

One approach is the semi-synthesis of new derivatives from natural isolates. A notable example is the preparation of 9-methoxystrobilurin P, a putative minor natural product, which exhibited significant antimalarial activity with an IC₅₀ value of 0.086 μM. researchgate.netresearchgate.net

A more divergent strategy involves the "active substructure combination" approach, where the strobilurin pharmacophore is integrated with other biologically active chemical moieties. lew.ro Researchers have designed and synthesized novel strobilurin derivatives containing a 1,2,4-triazole moiety, a group known to be present in many successful fungicides. lew.ro The goal of creating such hybrid molecules is to potentially discover compounds with a broader spectrum of activity, improved potency, or a different resistance profile. The synthesis of MOSBs with varied aromatic substructures is another example of creating novel entities based on the core pharmacophore to find compounds with superior antifungal properties. nih.govresearchgate.net These efforts demonstrate the utility of the 9-methoxystrobilurin scaffold as a starting point for innovation in agrochemical and medicinal chemistry.

Chemical Synthesis and Derivatization Strategies for 9 Methoxystrobilurin E and Its Analogues

Total Synthesis Approaches to 9-Methoxystrobilurin E

While specific literature on the total synthesis of this compound is not extensively detailed, the strategies employed for closely related analogues like strobilurin E and other 9-methoxystrobilurins provide a clear blueprint. doi.org The total synthesis of these complex natural products is typically convergent, involving the separate synthesis of key fragments followed by their coupling.

A common retrosynthetic analysis for a 9-methoxystrobilurin involves disconnecting the molecule into three primary fragments: the aromatic core (such as a benzodioxan or benzodioxepin ring system), the central phenyl ring, and the crucial (E)-β-methoxyacrylate toxophore. doi.org

Key synthetic challenges include:

Construction of the Aromatic Core: For analogues containing a 1,4-benzodioxan ring, like strobilurin E, a key step is the intramolecular cyclization of an epoxyphenol intermediate. doi.org For instance, the synthesis of the 1,4-benzodioxan structure proposed for 9-methoxystrobilurin L involved a 6-exo selective intramolecular cyclization. doi.org

Formation of the (E)-β-methoxyacrylate Moiety: This pharmacophore is essential for biological activity. Its synthesis often involves Wittig-type reactions or Stille coupling to install the double bond with the correct (E)-geometry. researchgate.net

Coupling of Fragments: Palladium-catalyzed cross-coupling reactions, such as the Stille or Suzuki reaction, are frequently used to connect the aromatic core to the central phenyl acrylate (B77674) portion. researchgate.net The synthesis of 9-methoxystrobilurin A utilized a Stille coupling between a vinyltin (B8441512) reagent and an acid chloride. researchgate.net

A generalized synthetic plan often targets a key enone intermediate, which is then elaborated to form the final conjugated triene system in the later stages of the synthesis due to its potential instability. doi.org The table below outlines key reactions used in the synthesis of strobilurin analogues.

Reaction Type Purpose in Synthesis Example Analogue Reference
Baeyer–Villiger OxidationPreparation of ester intermediate from a ketone9-Methoxystrobilurin L doi.org
Intramolecular CyclizationFormation of the 1,4-benzodioxan or 1,5-benzodioxepin ring9-Methoxystrobilurin K/L doi.orgresearchgate.net
Stille CouplingCoupling of the vinyltin reagent with the aromatic core9-Methoxystrobilurin A researchgate.net
Heck ReactionFormation of carbon-carbon bonds9-Methoxystrobilurin A researchgate.net
Asymmetric Aldol (B89426) ReactionStereocontrolled synthesis of chiral fragmentsOudemansin-type MOAs researchgate.netresearchgate.net

Semisynthetic Modifications of Natural Precursors

Natural products are frequently used as starting materials for chemical modification to enhance their properties, such as stability, bioavailability, and potency. mdpi.compensoft.net Strobilurin A, the first compound of this class isolated from Strobilurus tenacellus, served as a crucial lead structure. nih.gov Early chemical modifications of the natural strobilurin scaffold focused on improving physical characteristics like volatility and resistance to UV degradation, leading to the first generation of commercial fungicides. mdpi.comnih.gov

The general approach involves:

Isolation: Extraction of the natural strobilurin (e.g., Strobilurin A) from its fungal source, such as mycelial cultures of basidiomycetes. researchgate.net

Derivatization: Chemical modification of the isolated compound. A primary target for modification is the side chain attached to the pharmacophore, as this part of the molecule is highly variable in nature and tolerant of structural changes. nih.govresearchgate.net

This strategy allows for the creation of large libraries of analogues without resorting to a full total synthesis for each new compound. For example, the use of pneumocandin B0 as a starting material for the antifungal drug caspofungin acetate, although not a strobilurin, highlights the power of semisynthesis in developing improved therapeutic agents from natural precursors. mdpi.com

Strategies for Stereoselective Synthesis

The biological activity of strobilurins is often dependent on their stereochemistry. The (E)-configuration of the β-methoxyacrylate group is critical, and the chirality of the side chain can also significantly influence potency. researchgate.net Therefore, developing stereoselective synthetic methods is paramount.

Key strategies include:

Use of Chiral Pool Starting Materials: The synthesis can begin with an enantiomerically pure starting material. For instance, the asymmetric total synthesis of 9-methoxystrobilurin L analogues utilized chiral epichlorohydrin (B41342) to construct the optically active 1,4-benzodioxan ring. doi.org

Asymmetric Reactions: Incorporating asymmetric reactions into the synthetic sequence allows for the creation of specific stereocenters. The Mukaiyama asymmetric aldol reaction has been used to synthesize chiral oudemansin-type β-substituted methoxyacrylates. researchgate.netresearchgate.net

Substrate Control: Existing stereocenters in a molecule can direct the stereochemical outcome of subsequent reactions, a strategy employed in the synthesis of the benzodioxepin core of 9-methoxystrobilurin K. canterbury.ac.nz

These approaches were crucial in confirming the absolute configuration of natural strobilurins and in synthesizing enantiomerically pure analogues for detailed biological evaluation. doi.orgresearchgate.net The asymmetric total synthesis of 9-methoxystrobilurin K successfully utilized a convergent route to construct the enantiomerically pure 1,5-benzodioxepin ring system. researchgate.netresearchgate.net

Development of Novel Synthetic Methodologies Applicable to Strobilurin Scaffolds

To overcome challenges such as fungicide resistance and to discover compounds with improved activity spectra, researchers continuously develop novel synthetic methodologies to create new generations of strobilurin analogues. nih.govresearchgate.net A primary strategy is the modification of the side chain, which has proven to be an effective way to obtain novel derivatives with higher biological activity. researchgate.net

This research has led to the integration of various chemical scaffolds with the essential (E)-β-methoxyacrylate pharmacophore. nih.govmdpi.com These efforts often use an intermediate derivatization method, where a core strobilurin structure is synthesized and then elaborated with diverse chemical moieties. researchgate.net

Integrated Scaffold Synthetic Approach Objective Reference
Chalcone (B49325)Integration of a chalcone scaffold with the strobilurin pharmacophore.Develop fungicides with activity against resistant pathogens. nih.gov
1,3,4-Oxadiazole (B1194373)Synthesis featuring a substituted 1,3,4-oxadiazole in the side chain via cyclization and nucleophilic substitution.Explore novel structures of strobilurin fungicides. researchgate.net
1,2,4-Triazole (B32235)Microwave-assisted synthesis to attach structurally diverse triazole side chains.Discover analogues with high activity and develop efficient synthetic protocols. researchgate.net
Pyrazole (B372694)Synthesis of derivatives containing a substituted pyrazole in the side chain.Find new strobilurin analogues with high fungicidal activity. researchgate.net
1,2,3-TriazoleDesign and synthesis of derivatives with 1,2,3-triazole functionalized side chains.Create dual-action fungicides by merging pharmacophores. dntb.gov.ua

These methodologies not only expand the chemical diversity of the strobilurin class but also lead to the discovery of lead compounds with enhanced or novel modes of action, such as dual inhibitors of both the cytochrome bc1 complex and succinate (B1194679) dehydrogenase. dntb.gov.ua

Functionalization and Derivatization for Probe Development and Activity Enhancement Studies

Functionalization and derivatization are key strategies for probing the mechanism of action of strobilurins and for enhancing their biological activity. researchgate.net These studies provide critical insight into structure-activity relationships (SAR), guiding the design of more potent and selective compounds. nih.govdntb.gov.ua

The primary goal is to understand how different functional groups at various positions on the strobilurin scaffold affect the interaction with the target protein, the cytochrome bc1 complex. nih.govdntb.gov.ua The (E)-β-methoxyacrylate core is generally considered the essential pharmacophore and is kept constant, while the side chain is extensively modified. mdpi.com

Approaches include:

Side Chain Modification: As the most synthetically accessible part of the molecule, the terminal side chain is the most common point of derivatization. Introducing various heterocyclic rings (e.g., triazoles, oxadiazoles, pyrazoles) has been a fruitful strategy to modulate activity. nih.govresearchgate.netresearchgate.net

Bifunctional Compounds: A more advanced strategy involves creating dual-action agents by linking the strobilurin pharmacophore to another active chemical moiety. For example, merging the strobilurin scaffold with a succinate dehydrogenase inhibitor (SDHI) pharmacophore has been explored to develop fungicides with a dual mechanism of action, potentially mitigating resistance development. dntb.gov.ua

Late-Stage C-H Functionalization: Modern synthetic methods like late-stage C-H functionalization can be applied to complex molecules to rapidly generate analogues that would be difficult to access through traditional multistep synthesis, facilitating the exploration of SAR. researchgate.net

These derivatization efforts are essential for the development of chemical probes to study biological pathways and for the continuous innovation of strobilurin-based agents for applications in agriculture and potentially medicine. researchgate.net

Analytical Methodologies for the Detection, Quantification, and Characterization of 9 Methoxystrobilurin E

Advanced Chromatographic Techniques (e.g., HPLC-MS, GC-MS) for Separation and Identification

The isolation and identification of 9-Methoxystrobilurin E from its natural sources, such as the basidiomycete Favolaschia minutissima, necessitate powerful separation techniques. researchgate.net High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a cornerstone technology in this process.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This method combines the high-resolution separation capabilities of HPLC with the sensitive and specific detection of MS. mpi-bremen.de In the context of this compound, a reversed-phase HPLC column would typically be used to separate the compound from a crude fungal extract based on its polarity. The eluent from the HPLC is then introduced into the mass spectrometer. mpi-bremen.de Electrospray ionization (ESI) is a common ionization technique for molecules like strobilurins, generating charged molecular ions that can be detected by the mass analyzer. mpi-bremen.de This allows for the determination of the compound's molecular weight and provides fragmentation patterns that serve as a chemical fingerprint for identification. mpi-bremen.delcms.cz

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful tool, particularly for analyzing volatile or semi-volatile compounds. While strobilurins themselves may have limited volatility, GC-MS can be employed for the analysis of specific structural moieties or derivatives. For instance, analysis of the benzodioxepin core of this compound has been approached using GC-MS. canterbury.ac.nz For less volatile compounds, derivatization is a key step prior to GC-MS analysis. jfda-online.com This process involves chemically modifying the molecule to increase its volatility and thermal stability, making it suitable for the gas chromatograph. jfda-online.com

Table 1: Comparison of Chromatographic Techniques for this compound Analysis

Feature HPLC-MS GC-MS
Principle Separates compounds based on their interaction with a stationary phase in a liquid mobile phase, followed by mass analysis. mpi-bremen.de Separates compounds based on their volatility and interaction with a stationary phase in a gaseous mobile phase, followed by mass analysis. biotechrep.ir
Sample State Analyzed in a liquid solution. Requires volatile or volatilized (derivatized) samples. jfda-online.com
Applicability Ideal for non-volatile, polar, and thermally sensitive compounds like this compound in its native form. Useful for analyzing specific volatile fragments or after chemical derivatization to increase volatility. canterbury.ac.nzjfda-online.com
Ionization Soft ionization techniques like Electrospray Ionization (ESI) are common, often preserving the molecular ion. mpi-bremen.de Typically uses Electron Ionization (EI), which can cause extensive fragmentation useful for structural identification.
Primary Use Separation from complex biological extracts and initial identification based on molecular weight. researchgate.netmpi-bremen.de Structural elucidation of specific moieties and analysis of derivatives. canterbury.ac.nz

Spectroscopic Approaches (e.g., NMR, IR, UV-Vis, ECD) for Structural Confirmation and Purity Assessment

Once isolated, the definitive structure of this compound is elucidated using a combination of spectroscopic methods. Each technique provides unique information about the molecule's connectivity, functional groups, and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the carbon-hydrogen framework of the molecule. By analyzing chemical shifts, coupling constants, and through 2D NMR experiments (like COSY, HSQC, and HMBC), scientists can piece together the precise connectivity of every atom in the structure.

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule by measuring the absorption of infrared radiation. For this compound, characteristic absorption bands would indicate the presence of C=O (ester), C-O-C (ether and dioxepin), C=C (alkene), and aromatic ring vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique provides information about the conjugated systems within the molecule. The β-methoxyacrylate pharmacophore, a key feature of all strobilurins, exhibits a characteristic UV absorption maximum, which aids in its identification.

Electronic Circular Dichroism (ECD) Spectroscopy: ECD is a critical technique for determining the absolute stereochemistry of chiral molecules. For this compound, the absolute configuration of the isoprene-derived side chain was conclusively determined to be 2'R, 6'S by comparing the experimentally measured ECD spectrum with spectra calculated using quantum chemical methods. researchgate.netresearchgate.net This confirmation is vital as stereochemistry often dictates biological activity.

Table 2: Spectroscopic Data Used in the Characterization of Strobilurin-Type Compounds

Technique Information Obtained Relevance to this compound
¹H NMR Provides information on the proton environment, connectivity, and stereochemistry. Determines the number and arrangement of hydrogen atoms.
¹³C NMR Shows the number and type of carbon atoms (e.g., C=O, C=C, CH, CH₂, CH₃). Elucidates the carbon skeleton of the molecule.
IR Identifies functional groups (e.g., esters, ethers, aromatic rings). Confirms the presence of key chemical moieties.
UV-Vis Detects conjugated π-electron systems. Confirms the presence of the characteristic β-methoxyacrylate pharmacophore.
ECD Determines the absolute configuration of chiral centers. researchgate.net Established the 2'R, 6'S stereochemistry of the side chain. researchgate.netresearchgate.net
HRMS Provides a highly accurate mass measurement. Confirms the elemental composition and molecular formula.

Quantitative Analysis in Biological and Environmental Matrices (Excluding Clinical Samples)

Quantifying the concentration of this compound in complex samples like soil, water, or plant tissues is essential for metabolism, environmental fate, and bioactivity studies. This analysis typically involves a multi-step process using highly sensitive instrumentation. While specific validated methods for this compound are not widely published, the methodology can be inferred from the analysis of other commercial strobilurin fungicides like pyraclostrobin (B128455). researchgate.net

The general workflow includes:

Sample Extraction: A robust extraction method, such as liquid-liquid extraction or the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol, is used to isolate the analyte from the matrix. For example, acidified methanol (B129727) or acetonitrile (B52724) is often used for extracting polar pesticides from plant materials. researchgate.netjfda-online.com

Sample Cleanup: The crude extract is purified using techniques like solid-phase extraction (SPE) to remove interfering matrix components. Materials like primary secondary amine (PSA) or graphitized carbon black (GCB) are effective for cleaning up plant extracts. researchgate.net

Instrumental Analysis: The purified extract is analyzed by LC-MS/MS, which is the gold standard for trace quantitative analysis due to its superior sensitivity and selectivity. jfda-online.com The instrument is typically operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for this compound are monitored, minimizing background noise and ensuring accurate quantification even at very low levels.

Method validation would involve assessing parameters such as linearity, accuracy (recovery), precision, and the limit of quantification (LOQ). researchgate.net For instance, in the analysis of pyraclostrobin in apples, good linearity (R² ≥ 0.9958) was achieved, with recoveries between 96.0% and 103.8% and an LOQ of 0.01 mg kg⁻¹. researchgate.net Similar performance would be expected for a validated this compound method.

Development of High-Throughput Screening (HTS) Assays for Detection

High-throughput screening (HTS) allows for the rapid testing of thousands of compounds to identify those with a specific biological activity. wikipedia.orgbmglabtech.com Given the potent antimalarial activity of this compound and related compounds, HTS assays are valuable tools for discovering new analogues or understanding their mechanism of action. researchgate.netdntb.gov.ua

Developing an HTS assay for this compound would involve:

Assay Design: The assay must be adapted to a microtiter plate format (e.g., 96- or 384-well plates). wikipedia.org A common approach for strobilurins is a target-based assay measuring the inhibition of the mitochondrial cytochrome bc1 complex (Complex III), their known biological target. researchgate.net Alternatively, a cell-based (phenotypic) assay could be used, for instance, by measuring the growth inhibition of the malaria parasite Plasmodium falciparum in culture. researchgate.net

Automation: HTS relies on robotics for liquid handling, plate transport, and incubation to ensure high throughput and reproducibility. bmglabtech.com

Detection: A rapid and sensitive detection method is required. This could be a colorimetric, fluorescent, or luminescent readout that can be measured by an automated plate reader. For example, a coupled-enzyme assay could link mitochondrial respiration to a light-producing reaction. researchgate.net

The goal of HTS is not to fully characterize the compound but to rapidly identify "hits" from large libraries that can then be selected for more detailed follow-up studies. bmglabtech.com

Isotopic Labeling for Mechanistic and Biosynthetic Pathway Tracing

Isotopic labeling is a powerful technique used to trace the metabolic fate of atoms or molecules. It is essential for elucidating the complex biosynthetic pathways of natural products and for identifying their molecular targets.

Biosynthetic Pathway Tracing: To unravel how organisms like F. minutissima construct this compound, precursor molecules containing stable (e.g., ¹³C, ²H, ¹⁵N) or radioactive (e.g., ¹⁴C) isotopes are introduced into the culture medium. researchgate.net The organism incorporates these labeled precursors into its metabolic pathways. After a period of growth, the this compound is isolated, and the location and pattern of the isotopic labels are determined using NMR or mass spectrometry. These studies have confirmed that strobilurins are derived from a polyketide pathway that uses a benzoate (B1203000) starter unit, which itself is formed from the amino acid phenylalanine. researchgate.net

Mechanistic Studies: A specialized form of labeling, known as photoaffinity labeling, can be used to identify the specific protein target of a bioactive compound. In a study on the related compound 9-Methoxystrobilurin G, a derivative was synthesized that could be activated by UV light to form a covalent bond with its binding partner. researchgate.net This approach successfully identified components of the mitochondrial complex III as the direct targets in P. falciparum, confirming the compound's mechanism of action. researchgate.net A similar strategy could be applied to this compound to definitively map its molecular interactions within the cell.

Ecological Roles and Environmental Interactions of 9 Methoxystrobilurin E

Role in Inter-species Chemical Communication within Fungal Communities

While direct studies on the role of 9-Methoxystrobilurin E in fungal communication are not available, the origin and biological activity of strobilurins provide strong inferential evidence for their involvement in inter-species chemical signaling. Strobilurins are naturally produced by various wood-rotting basidiomycete fungi, such as those from the genera Strobilurus and Favolaschia. researchgate.netmedwinpublishers.comacs.org this compound itself has been isolated from the basidiomycete Favolaschia pustulosa. acs.org

The production of these compounds is believed to confer a competitive advantage to the producing fungus by inhibiting the growth of other fungi competing for the same resources. This antifungal activity is a form of chemical warfare, a fundamental aspect of inter-species communication in microbial communities. The release of strobilurins into the immediate environment can create a zone of inhibition around the producing fungus, effectively deterring competitors and securing its habitat and nutrient sources.

Allelopathic Effects on Competing Microorganisms and Plants

The primary mode of action of strobilurins is the inhibition of mitochondrial respiration by binding to the Quinone outside (Qo) site of the cytochrome bc1 complex, which blocks electron transfer and halts ATP synthesis. nih.govugd.edu.mk This mechanism is not only effective against fungi but can also impact other organisms, demonstrating the allelopathic potential of this class of compounds.

While specific studies on the allelopathic effects of this compound on competing microorganisms and plants have not been published, the known antifungal properties of the strobilurin class are a clear indicator of their allelopathic potential against other fungi. researchgate.net The production of these compounds by fungi in their natural environment is considered a strategy to outcompete other microbial saprophytes. researchgate.net

The broader class of strobilurins has been shown to have effects on a wide range of organisms, not just fungi. For instance, some strobilurin derivatives have demonstrated activity against bacteria and algae. acs.orgnih.gov Although information on the phytotoxicity of natural strobilurins is scarce, the potential for these compounds to affect plant growth, either positively or negatively, exists, as they can be absorbed by plants. ugd.edu.mk

Persistence and Degradation Pathways in Environmental Systems

Specific data on the environmental persistence and degradation pathways of this compound are not available in the current scientific literature. However, extensive research on synthetic strobilurin fungicides provides a general framework for understanding the likely environmental fate of this natural compound.

Strobilurins are generally considered to be relatively easily degraded in the environment, with low to moderate persistence in soil. ugd.edu.mknih.gov The major degradation pathways for strobilurins in the environment are microbial degradation and photolysis (degradation by sunlight). ugd.edu.mk Hydrolysis, the chemical breakdown by water, is typically not a major route of dissipation for many strobilurins. ugd.edu.mk

A common degradation step for many strobilurin compounds is the hydrolysis of the methyl ester group, which results in the formation of a carboxylic acid metabolite. tandfonline.com This initial transformation often renders the compound non-fungicidal. The persistence of strobilurins in soil is influenced by factors such as soil type, organic matter content, microbial activity, and sunlight exposure.

Impact on Microbial Ecosystems (Excluding Direct Ecotoxicity Assessments of Products)

The introduction of strobilurins into an ecosystem can have a significant impact on the microbial community structure and function. Given their potent antifungal activity, a primary effect of strobilurins is the inhibition of fungal growth and a potential reduction in fungal biomass and diversity. nih.govfrontiersin.org

This selective pressure against fungi can lead to a shift in the microbial balance, often favoring bacterial populations. nih.govfrontiersin.org Studies on synthetic strobilurins have shown that their application can alter the composition of the soil microbiome, with a decrease in the fungal-to-bacterial ratio. nih.govfrontiersin.org Such shifts can have cascading effects on nutrient cycling and other ecosystem processes that are mediated by microorganisms.

While the specific impacts of this compound on microbial ecosystems have not been investigated, it is plausible that as a natural strobilurin, it plays a role in shaping the microbial communities in its native habitat through its antifungal properties.

Biotransformation by Environmental Microorganisms

The biotransformation, or breakdown by living organisms, of strobilurins is a key process in their environmental degradation. While no studies have specifically identified microorganisms that biotransform this compound, research on other strobilurins has revealed that various bacteria are capable of degrading these compounds.

For example, bacterial strains with homology to Cupriavidus sp. and Rhodanobacter sp. have been isolated from soil and shown to degrade the synthetic strobilurin azoxystrobin (B1666510). nih.gov The primary mechanism of bacterial degradation of strobilurins is often initiated by the hydrolysis of the methyl ester group, a reaction catalyzed by esterase enzymes. tandfonline.com Some studies suggest that subtilisin-like carboxypeptidases may also play a role in this initial detoxification step. tandfonline.com

It is highly probable that similar microbial enzymatic processes are involved in the biotransformation of natural strobilurins like this compound in the environment. These microbial activities are crucial for the removal of these compounds from soil and water systems.

Advanced Research Directions and Future Perspectives on 9 Methoxystrobilurin E

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in Research

The comprehensive understanding of 9-Methoxystrobilurin E's biological role and mechanism of action can be significantly advanced by integrating multi-omics approaches. mdpi.com These technologies provide a holistic view of the molecular processes affected by the compound, from the genetic blueprint to the final metabolic output.

Genomics: Genomic studies are crucial for identifying the biosynthetic gene clusters (BGCs) responsible for producing this compound in fungi. rsc.org By sequencing the genomes of producing organisms, such as those from the Favolaschia genus, researchers can elucidate the specific polyketide synthase (PKS) and tailoring enzymes involved in its formation. researchgate.net Furthermore, genomics can be used to identify mechanisms of resistance; for instance, studies on the related compound 9-Methoxystrobilurin G have used genome sequencing of resistant Plasmodium falciparum strains to pinpoint mutations in the cytochrome b (CYTB) gene as the cause of resistance. rsc.org

Metabolomics: Metabolomics enables the assessment of how this compound alters the metabolic profile of a cell or organism. mdpi.com By analyzing the dynamic changes in metabolites following exposure to the compound, researchers can understand its impact on various biochemical pathways. mdpi.comfrontiersin.org This is particularly useful for mapping the metabolic consequences of inhibiting the mitochondrial respiratory chain and for discovering secondary effects that may contribute to its bioactivity. rsc.org

The integration of these omics fields provides a powerful, systems-biology-level perspective on this compound. rsc.orgttu.eduifma.network

TechnologyApplication in this compound ResearchExpected Insights
Genomics Sequencing of producing fungi; comparative genomics of resistant vs. sensitive organisms.Identification of biosynthetic gene clusters; discovery of resistance mechanisms (e.g., target-site mutations). rsc.org
Proteomics Chemoproteomic profiling with molecular probes; differential expression analysis.Direct identification of molecular targets (e.g., CYTB); understanding of off-target effects and cellular response pathways. mdpi.comrsc.org
Metabolomics Metabolic fingerprinting and profiling of treated cells/organisms.Elucidation of downstream metabolic consequences of target inhibition; discovery of novel pathway interactions. mdpi.comfrontiersin.org

Exploration of Novel Biological Activities in Non-Prohibited Contexts (e.g., anti-algal, insecticidal mechanisms)

While initially noted for antifungal activity, the structural framework of strobilurins lends itself to a wide array of biological functions. jst.go.jpwikipedia.org Future research is poised to explore the potential of this compound in other contexts, driven by the diverse activities observed in related natural products.

Anti-algal Mechanisms: The inhibition of mitochondrial respiration is a mechanism that is not exclusive to fungi. This shared biochemistry suggests that strobilurins like this compound could be effective against certain algal species, presenting a potential avenue for developing novel algaecides. Research would focus on screening the compound against various algal strains and elucidating the specific sensitivity of their respiratory chains.

Insecticidal and Nematicidal Mechanisms: Natural products from polypore fungi, the source of many strobilurins, have been shown to possess insecticidal and nematocidal properties. acs.org The exploration of this compound for these activities is a logical next step. Research would involve bioassays against common insect pests and nematodes to determine efficacy and mode of action, which may or may not be linked to mitochondrial inhibition.

Antimalarial Activity: A significant area of recent research has been the potent antimalarial activity of this compound and its analogues against the parasite Plasmodium falciparum. acs.orgacs.org The compound has shown high efficacy against multidrug-resistant strains, with an IC50 value of 0.14 μM. acs.orgacs.org This activity is attributed to the inhibition of the parasite's cytochrome bc1 complex, a validated antimalarial drug target. researchgate.netrsc.org Further investigation into structure-activity relationships (SAR) could lead to the development of new antimalarial leads based on the this compound scaffold. acs.org

Chemoinformatics and Machine Learning Applications in Strobilurin Research

Chemoinformatics and machine learning (ML) have become indispensable tools in modern chemical and pharmaceutical research, offering powerful methods for prediction and design. nih.govnih.gov These computational approaches can accelerate the investigation of strobilurins like this compound.

Quantitative Structure-Activity Relationship (QSAR): ML algorithms can build QSAR models that correlate the structural features of various strobilurin analogues with their biological activity. mdpi.comresearchgate.net These models can predict the potency of novel, unsynthesized derivatives, guiding chemists to prioritize the most promising candidates for synthesis and testing. mdpi.com

De Novo Design: Generative ML models can be used to design entirely new molecules based on the strobilurin pharmacophore. By learning from the chemical space of known active compounds, these algorithms can propose novel structures with optimized properties, such as increased potency, better selectivity, or improved metabolic stability. nih.gov

Resistance Prediction: By analyzing mutations in the target protein (cytochrome b), ML models can be trained to predict the likelihood of resistance to this compound and other strobilurins. mdpi.com This can aid in the design of next-generation compounds that are less susceptible to known resistance mechanisms.

Computational MethodApplication in Strobilurin ResearchPotential Outcome
QSAR Modeling Predict the biological activity (e.g., antifungal, antimalarial) of new strobilurin derivatives.Prioritization of synthetic targets; understanding key structural features for activity. mdpi.commdpi.com
Molecular Docking Simulate the binding of this compound to its target protein (cytochrome bc1 complex).Visualization of binding interactions; explanation of structure-activity relationships. mdpi.com
Machine Learning De novo design of novel analogues; prediction of ADME properties; resistance modeling.Generation of new chemical entities with improved properties; proactive design against resistance. nih.govnih.gov

Development of Biosensors and Detection Systems for the Compound

The ability to rapidly and sensitively detect this compound in various matrices is crucial for research and monitoring. The development of specialized biosensors offers a promising alternative to traditional chromatographic methods. mdpi.comscirp.org

Electrochemical Biosensors: These devices convert the binding event of the target molecule into a measurable electrical signal (e.g., current, voltage, or impedance). frontiersin.org A potential design for a this compound biosensor could involve immobilizing its biological target, the cytochrome bc1 complex, or a specific antibody onto an electrode surface. mdpi.commdpi.com The binding of the compound would alter the electrochemical properties of the surface, allowing for quantification.

Optical Biosensors: Optical biosensors measure changes in light properties (e.g., absorbance, fluorescence, or surface plasmon resonance) upon analyte binding. frontiersin.org For example, a competitive immunoassay format could be developed where fluorescently-labeled this compound competes with the sample analyte for binding to immobilized antibodies, with the resulting signal being inversely proportional to the analyte concentration.

While biosensors for specific strobilurins are not yet widely commercialized, the principles have been established for other fungicides and pesticides, indicating a clear path for future development. mdpi.comscirp.orgnih.gov

Biosensor TypeTransduction PrincipleBiorecognition ElementPotential Advantage
Electrochemical Measures changes in current, voltage, or impedance. frontiersin.orgImmobilized enzyme, antibody, or target protein. mdpi.comHigh sensitivity, low cost, potential for portability. scirp.org
Optical Measures changes in light absorbance, fluorescence, or resonance. frontiersin.orgLabeled antibody or nucleic acid aptamer. nih.govHigh specificity, suitable for high-throughput screening.

Fundamental Contributions to Natural Product Chemistry and Biochemistry

The study of this compound and its relatives makes fundamental contributions to our understanding of chemistry and biochemistry.

Biosynthesis and Enzymology: Investigating the biosynthesis of strobilurins has provided deep insights into fungal secondary metabolism. rsc.org It has confirmed that these compounds are polyketides produced via a pathway that uses a rare benzoate (B1203000) starter unit derived from the amino acid phenylalanine. rsc.org The study of the enzymes involved, particularly the unique polyketide synthases and the tailoring enzymes that form the critical β-methoxyacrylate toxophore, expands our knowledge of biocatalysis. rsc.org

Chemical Diversity: The continued isolation of new strobilurin analogues like this compound from diverse fungal species highlights the vast chemical diversity present in nature. ipb.ptresearchgate.netwikipedia.org Each new derivative provides a data point for understanding structure-activity relationships and the evolutionary pressures that drive the production of these metabolites.

Synthetic Chemistry: The complex structure of strobilurins, with their specific stereochemistry, presents a challenge for total synthesis. rsc.org Developing synthetic routes to this compound and its analogues drives innovation in synthetic organic chemistry. Furthermore, comparing the efficiency of total chemical synthesis to biosynthetic routes offers valuable lessons on the strengths and weaknesses of each approach for producing complex molecules. rsc.org

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing 9-Methoxystrobilurin E in laboratory settings?

  • Answer : Synthesis should follow protocols for β-methoxyacrylate derivatives, emphasizing regioselective methoxylation. Characterization requires NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm structural integrity. Purity validation via HPLC (>95%) is critical, with experimental details (solvents, catalysts, reaction times) fully documented to ensure reproducibility .

Q. How can researchers verify the antifungal mechanism of action of this compound at the molecular level?

  • Answer : Use in vitro assays targeting mitochondrial cytochrome bc1 complex inhibition. Include negative controls (e.g., strobilurin-resistant strains) and measure IC50 values via spectrophotometric analysis of ATP synthesis rates. Cross-validate findings with molecular docking simulations to map binding interactions .

Q. What are the best practices for documenting experimental protocols involving this compound to meet journal reproducibility standards?

  • Answer : Follow guidelines for "Experimental" sections: detail synthetic routes, purification steps, and analytical conditions (e.g., column specifications for HPLC). For biological assays, report sample sizes, statistical power, and instrument calibration data. Supplemental materials should include raw spectra and crystallographic data where applicable .

Advanced Research Questions

Q. How can contradictory data on this compound’s bioactivity across studies be systematically resolved?

  • Answer : Conduct a meta-analysis to identify confounding variables (e.g., solvent polarity in assays, strain variability). Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to reassess experimental designs. Use sensitivity analysis to quantify the impact of methodological differences on observed outcomes .

Q. What strategies are effective in designing dose-response studies to evaluate this compound’s cytotoxicity in non-target organisms?

  • Answer : Implement a tiered approach:

  • Tier 1 : High-throughput screening (HTS) with mammalian cell lines (e.g., HepG2) to establish LC50 ranges.
  • Tier 2 : In vivo models (e.g., zebrafish embryos) to assess developmental toxicity.
  • Tier 3 : Mechanistic studies (e.g., ROS generation assays) to link cytotoxicity to molecular pathways.
    Statistical advice is essential for determining sample sizes and nonlinear regression models for dose-response curves .

Q. How can structural analogs of this compound be optimized to enhance target specificity while minimizing off-target effects?

  • Answer : Apply computational chemistry tools (e.g., QSAR models) to predict substituent effects on binding affinity. Synthesize analogs with modified methoxy groups or acrylate backbones and test them against mutant fungal strains. Use comparative molecular field analysis (CoMFA) to refine steric/electronic properties .

Q. What methodological frameworks are suitable for studying environmental persistence of this compound in agricultural soils?

  • Answer : Design field trials with controlled variables (pH, organic matter content) and employ LC-MS/MS for quantification. Use first-order kinetics models to estimate half-life (t½). Include abiotic degradation studies (photolysis, hydrolysis) and microbiome analysis to assess biodegradation pathways .

Methodological Considerations

Q. How should researchers address ethical and biosafety concerns when handling this compound in laboratory settings?

  • Answer : Adhere to institutional biosafety protocols (e.g., BSL-2 for antifungal agents). Include risk assessments for inhalation/contact exposure and disposal procedures for toxic waste. Document ethical approvals for in vivo studies, specifying humane endpoints and sample size justifications .

Q. What statistical approaches are recommended for analyzing synergistic effects between this compound and commercial fungicides?

  • Answer : Use the Chou-Talalay combination index (CI) method to quantify synergy (CI < 1), additive (CI = 1), or antagonistic effects (CI > 1). Validate results with isobologram analysis and ANOVA to account for variance across biological replicates .

Retrosynthesis Analysis

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9-Methoxystrobilurin E
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.